molecular formula C16H12BrClO2 B587342 (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene CAS No. 1000890-01-6

(E)-2-Acetoxy-2'-bromo-5'-chlorostilbene

Cat. No.: B587342
CAS No.: 1000890-01-6
M. Wt: 351.624
InChI Key: HLFSLKCOGBEHAK-VOTSOKGWSA-N
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Description

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized, including the starting materials, catalysts, temperature, pressure, and other relevant factors .


Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic techniques like NMR, IR, UV-Vis, etc., and methods like X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, etc., as well as its chemical properties like acidity/basicity, reactivity, etc .

Scientific Research Applications

Synthesis and Reactivity

  • Chlorination of trans-1,2-Diarylethenes : Research has shown that chlorination reactions in chloroform and acetic acid can lead to different isomers depending on the substituents on the (E)-stilbenes. This study highlights the reactivity of (E)-stilbenes in different solvents and could provide insights into manipulating (E)-2-Acetoxy-2'-bromo-5'-chlorostilbene for desired outcomes (Britsun, Serguchev, & Ganushchak, 2001).

  • Hydrodehalogenation and Reductive Radical Cyclization : A study demonstrates the photostimulated reactions of aryl and alkyl chlorides and bromides, leading to reduced products or cyclized reduced products. This indicates potential pathways for modifying this compound in synthetic applications (Vaillard, Postigo, & Rossi, 2004).

Potential in Material Science

  • Photodynamic Therapy Applications : A study on zinc phthalocyanine derivatives, which are related in terms of structural modifications, highlights their significant potential in photodynamic therapy due to favorable photophysical and photochemical properties. This suggests a potential area of application for this compound derivatives in the development of therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).

Organic Synthesis Intermediates

  • Synthesis of Antimicrobial Compounds : A study on the synthesis and antimicrobial activity of new compounds demonstrates the role of bromo- and chloro-substituted intermediates in creating bioactive molecules. This highlights the utility of halogenated stilbenes as precursors in synthesizing compounds with potential biological activities (Gadaginamath & Patil, 2002).

  • Ferromagnetic Properties of Schiff Base Complexes : Research into the synthesis of heterotrinuclear Cu-Ni complexes of a compartmental chiral Schiff base demonstrates the material science applications of such compounds, which could be related to the structural manipulation of this compound for creating materials with specific magnetic properties (Fondo et al., 2011).

Mechanism of Action

If the compound is biologically active, its mechanism of action would be studied. This could involve its interactions with biological macromolecules, its effects on cellular or physiological processes, etc .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects .

Properties

IUPAC Name

[2-[(E)-2-(2-bromo-5-chlorophenyl)ethenyl]phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrClO2/c1-11(19)20-16-5-3-2-4-12(16)6-7-13-10-14(18)8-9-15(13)17/h2-10H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFSLKCOGBEHAK-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C=CC2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=CC=C1/C=C/C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50731690
Record name 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000890-01-6
Record name 2-[(E)-2-(2-Bromo-5-chlorophenyl)ethenyl]phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50731690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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